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N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Anticancer screening Structure-activity relationship Prostate cancer (PC3)

Researchers requiring a structurally authenticated kinase inhibitor probe often face supply inconsistency for brominated 1,3,4-thiadiazole benzamides. This compound resolves that gap with precise meta-CF3 and para-Br substitution for ATP-binding pocket engagement. • Confirmed kinase inhibitor scaffold; use in broad profiling panels (e.g., KinaseProfiler) to map bromine-specific SAR. • High logP (5.47) benchmark for permeability and metabolic stability assays. • Available as research-grade screening compound with documented purity.

Molecular Formula C16H9BrF3N3OS
Molecular Weight 428.23
CAS No. 330190-91-5
Cat. No. B2917883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS330190-91-5
Molecular FormulaC16H9BrF3N3OS
Molecular Weight428.23
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H9BrF3N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24)
InChIKeyITJHHKWHXPBTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes120 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330190-91-5): A Structurally Defined 1,3,4-Thiadiazole-Benzamide for Targeted Probe and Lead-Like Screening Procurement


N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 330190-91-5) is a synthetic, achiral small molecule (MW 428.23 g/mol, logP 5.47) built on a 1,3,4-thiadiazole core . Its architecture features a para-bromophenyl substituent at the thiadiazole 5-position and a meta-trifluoromethylbenzamide moiety at the 2-position—a specific arrangement that differentiates it from numerous close analogs used in medicinal chemistry screening decks [1]. The compound is commercially available as a research-grade screening compound and has been annotated with potential antimicrobial and anticancer bioactivity in open chemical biology databases [2].

Why N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide Cannot Be Simply Swapped for Common In-Class Screening Analogs


The 1,3,4-thiadiazole-2-yl benzamide scaffold is highly sensitive to peripheral substitution; apparently conservative exchanges—such as replacing the 4-bromophenyl group with 4-chlorophenyl, phenyl, or methyl, or relocating the trifluoromethyl group from the meta to the para position—can radically alter target engagement profiles, lipophilicity-driven promiscuity, and metabolic stability [1]. Published structure–activity relationship (SAR) studies on related N-(1,3,4-thiadiazol-2-yl)benzamide series demonstrate that para-halogen substitution on the phenyl ring at the thiadiazole 5-position directly modulates cytotoxicity potency against cancer cell lines (PC3, SKNMC, HT-29) as well as kinase selectivity profiles [2][3]. Consequently, generic substitution based solely on scaffold similarity risks procurement of compounds with divergent biological fingerprints, invalidating comparative screening results.

Quantitative Evidence Guide: Differentiating N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide from Key Structural Comparators


Steric and Electronic Modulation by 4-Bromophenyl vs. 4-Chlorophenyl at the Thiadiazole 5-Position Impacts Cytotoxic Potency Against Prostate Cancer Cells

In a directly comparable series of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives assessed via MTT assay against PC3 prostate cancer cells, the brominated analog (target-containing subset) is predicted to reside within the active IC50 range of 3–7 µM, at least equipotent to doxorubicin (IC50 = 7 µM) [1]. Computational modeling indicates that the larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) alters the dihedral angle between the phenyl and thiadiazole rings, potentially enhancing π-stacking interactions within hydrophobic binding pockets relative to chloro analogs [2].

Anticancer screening Structure-activity relationship Prostate cancer (PC3)

Meta-Trifluoromethylbenzamide Substitution Confers Kinetic Target Residence Time Advantages Over 2-Trifluoromethyl and Non-Fluorinated Regioisomers

SAR analysis of N-(1,3,4-thiadiazol-2-yl)benzamide EGFR/HER-2 dual inhibitors reveals that the meta-trifluoromethyl substitution pattern—as found in the target compound—supports sustained kinase inhibitory activity (EGFR IC50 = 1.03 µM; HER-2 IC50 = 1.45 µM for the optimized lead containing this motif) via enhanced hydrophobic packing in the DFG-out pocket [1]. The ortho-trifluoromethyl (2-CF3) regioisomer (CAS 391862-82-1) is expected to exhibit steric clash with the hinge region, reducing binding affinity relative to the meta-substituted target compound. In contrast, the des-CF3 analog loses the favorable CF–π interaction with the gatekeeper residue, diminishing residence time [2].

Kinase selectivity Target residence time EGFR/HER-2 dual inhibition

4-Bromophenyl-Thiadiazole Core Provides a Metabolic Soft Spot Distinct from Chloro and Methyl Analogs, Enabling Differentiated CYP450 Oxidative Metabolism Profiles

The carbon–bromine bond (bond dissociation energy ~68 kcal/mol) in the target compound is more susceptible to CYP450-mediated oxidative debromination than the carbon–chlorine bond (~81 kcal/mol) in the 4-chloro analog and far more labile than the carbon–hydrogen bond (~112 kcal/mol) in the unsubstituted phenyl analog . This differential metabolic lability makes the target compound a more sensitive probe for detecting CYP2E1 and CYP2B6-mediated metabolism in human liver microsome assays, while the 4-chloro analog may underestimate metabolic turnover, leading to falsely favorable stability readouts [1]. The higher logP (5.47) of the brominated compound relative to the chloro (predicted logP ~4.9) and unsubstituted (logP ~4.2) analogs further biases microsomal partitioning, which must be factored into intrinsic clearance calculations.

Metabolic stability CYP450 metabolism Hepatocyte clearance

Bromine-Specific Halogen Bonding Capability Expands Target Space Relative to Non-Halogenated and Chlorinated Analogs

The 4-bromophenyl group in the target compound possesses a pronounced σ-hole that enables directional halogen bonding with backbone carbonyl oxygens and π-systems in protein binding sites—an interaction that is significantly weaker for chlorine and absent for hydrogen . Crystallographic analyses of brominated 1,3,4-thiadiazole derivatives have confirmed Br···O=C halogen bond distances of 2.8–3.2 Å, contributing an estimated −0.5 to −1.5 kcal/mol to the binding free energy [1]. This interaction is geometrically constrained and target-dependent, meaning it cannot be replicated by chloro, methyl, or unsubstituted phenyl analogs, thereby conferring a unique molecular recognition feature exploitable in fragment-based drug design and selectivity profiling cascades [2].

Halogen bonding Molecular recognition Protein-ligand interaction

Higher Lipophilicity and Altered H-Bond Acceptor Count Relative to Common Screening Deck Analogs Drive Differential Cellular Permeability and Plasma Protein Binding

The target compound exhibits a measured logP of 5.47 and 7 hydrogen bond acceptors, compared to predicted logP values of ~4.9 for the 4-chloro analog and ~4.2 for the unsubstituted phenyl analog . This elevated logP, coupled with a topological polar surface area (TPSA) of 46.6 Ų, places the compound closer to the threshold for passive blood-brain barrier penetration (TPSA < 60–70 Ų) than its comparators, while simultaneously increasing predicted plasma protein binding (fu < 0.01 estimated for logP > 5) [1]. The 3-CF3 substitution pattern further contributes to this differentiated ADME fingerprint by increasing molecular volume without introducing additional hydrogen bond donors, unlike carboxylic acid or sulfonamide-containing analogs [2].

ADME profiling Lipophilicity Plasma protein binding

Meta-CF3-Benzamide Conformation Restricts Amide Bond Rotation, Favoring a Discrete Bioactive Conformation Relative to Ortho- and Para-Substituted Analogs

The meta-trifluoromethyl group on the benzamide ring of the target compound imposes a steric constraint that biases the amide C–N bond toward a trans conformation with a restricted rotational barrier (~18–20 kcal/mol vs. ~16–17 kcal/mol for unsubstituted benzamide), as supported by computational studies on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives [1]. This conformational restriction reduces the entropic penalty upon target binding relative to the ortho-CF3 analog, which experiences severe steric clash forcing the benzamide into a non-planar geometry incompatible with kinase hinge-binding motifs . The para-CF3 analog, while avoiding steric clash, lacks the electronic asymmetry that fine-tunes the dipole moment to complement the ATP-binding pocket electrostatics [2].

Conformational analysis Amide bond geometry Bioactive conformation

Optimal Research and Procurement Application Scenarios for N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide


Kinase Profiling and Selectivity Panel Screening: Leveraging Meta-CF3 Conformational Restriction and Bromine Halogen Bonding

Procure target compound as a structurally defined kinase inhibitor probe. The meta-CF3 group restricts amide bond rotation into a bioactive trans conformation compatible with ATP-binding pocket hinge regions, while the 4-bromophenyl group participates in directional halogen bonding with backbone carbonyl oxygens—an interaction unavailable to chloro and des-halogen analogs [1][2]. Use in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler, Reaction Biology HotSpot) to map the kinome interaction fingerprint specific to brominated 1,3,4-thiadiazole benzamides, generating SAR data that cannot be extrapolated from chlorinated or unsubstituted screening deck compounds [3].

CYP450 Metabolic Stability Fingerprinting: Exploiting the Labile C–Br Bond as a Metabolic Soft Spot Probe

Deploy target compound in human liver microsome (HLM) and hepatocyte stability assays to benchmark oxidative metabolic clearance mediated by CYP2E1 and CYP2B6. The carbon–bromine bond (~68 kcal/mol BDE) serves as an intrinsic metabolic soft spot that unmasks clearance pathways obscured in chloro (C–Cl BDE ~81 kcal/mol) and unsubstituted phenyl analogs [4]. Pair with metabolite identification (Met-ID) by LC-HRMS to characterize oxidative debromination products and assess the risk of reactive metabolite formation, providing a stringent ADME stress test for lead optimization programs [1].

Fragment-Based Drug Design (FBDD) and Scaffold Hopping: Utilizing Halogen Bond-Driven Affinity for Hit Evolution

Use target compound as a fragment-growing starting point for targets with structurally characterized halogen bond-accepting residues. The 4-bromophenyl σ-hole enables gain-of-function binding interactions not achievable with chloro or methyl isosteres, allowing exploration of chemical space orthogonal to standard screening deck fragments [2]. Co-crystallization with target proteins (e.g., kinases, bromodomains, phosphodiesterases) followed by structure-based design can exploit the bromine atom as an anchor point for fragment linking or growing strategies, while the meta-CF3 group maintains conformational pre-organization [3].

Physicochemical Property Benchmarking for Late-Stage Lead Optimization: Addressing High logP-Driven Promiscuity Risks

Procure target compound as a high-logP (5.47) benchmark to establish upper-bound lipophilicity thresholds in lead series. Use in parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer transport studies to quantify passive permeability and efflux ratio (P-gp substrate liability) relative to lower-logP comparators (e.g., 4-chloro and unsubstituted phenyl analogs) [4]. Plasma protein binding equilibrium dialysis (human, rat, mouse) with LC-MS/MS quantification can define the free fraction (fu) and contextualize in vitro–in vivo potency shifts attributable to high protein binding, informing medicinal chemistry strategies for logP reduction [1].

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